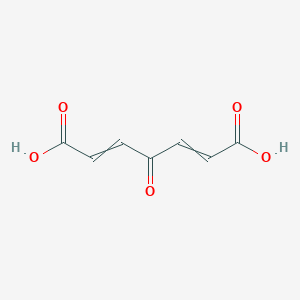

4-oxohepta-2,5-dienedioic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-oxohepta-2,5-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGRSMNOFWNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371839 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34911-62-1 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Mechanistic Studies of Biotransformations

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Prediction of Transient States and Energy Barriers

The understanding of enzymatic mechanisms at a molecular level relies heavily on the characterization of transient states and the associated energy barriers that govern the reaction rate. For the biotransformation catalyzed by 4-oxalocrotonate tautomerase (4-OT), computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), has provided significant insights where direct experimental observation is challenging. diva-portal.org

Computational models are constructed to simulate the enzyme's active site and the substrate's transformation. diva-portal.org These models allow for the calculation of potential energy profiles for the proposed reaction mechanism, which includes the energies of reactants, intermediates, and crucial transition states. diva-portal.org The transition state is an extremely short-lived, high-energy configuration that represents the peak of the energy barrier between the reactant and the intermediate or product. diva-portal.org

In the case of 4-OT, studies have focused on the tautomerization reaction it catalyzes. The mechanism involves the N-terminal proline (Pro-1) residue acting as a general base. nih.govebi.ac.uk This residue abstracts a proton from the substrate, leading to the formation of a dienolate intermediate. nih.gov Quantum chemical modeling has been employed to investigate the energetics of this process. The calculations indicate that the formation of a charge-separated intermediate is energetically feasible, being relatively close in energy to the initial enzyme-substrate complex. diva-portal.org

These computational approaches also allow for in silico mutations, where the role of specific amino acid residues in the active site can be probed by computationally substituting them and recalculating the energy profile. diva-portal.org Such studies have shown excellent agreement with experimental results from site-directed mutagenesis, validating the computational models and their predictions. diva-portal.org For instance, the calculated effects of mutating key residues on the energy barrier align with the experimentally observed changes in catalytic activity.

The table below summarizes findings from computational studies on the energetics of the 4-OT catalyzed reaction, highlighting the predicted energy differences between key states in the reaction pathway.

Furthermore, computational analysis has been applied to understand the broader catalytic landscape of the tautomerase superfamily. For example, comparisons between 4-OT and other enzymes like trans-3-chloroacrylic acid dehalogenase, which shares structural homology but catalyzes a different reaction, reveal how subtle changes in active site residues can lead to vastly different reaction specificities and energy profiles. nih.gov The pKa of the catalytic Pro-1, for instance, is markedly different between these enzymes, altering its role from a general base in 4-OT to a general acid donor in the dehalogenase. nih.gov Such comparative studies, grounded in the prediction of energy barriers, are essential for understanding enzyme evolution and function.

Compound Index

Synthetic Methodologies and Chemical Transformations Relevant to 4 Oxohepta 2,5 Dienedioic Acid

Advanced Synthetic Routes for the Chemical Compound

Direct and high-yielding synthetic routes to 4-oxohepta-2,5-dienedioic acid are not extensively documented in the scientific literature, necessitating the exploration of conceptually plausible synthetic strategies. A feasible approach involves a convergent synthesis leveraging well-established organic reactions, starting from readily available precursors. One such proposed route commences with acetonedicarboxylic acid.

A plausible synthetic pathway could involve a double Knoevenagel-Doebner condensation. wikipedia.orgyoutube.comacs.org In this hypothetical route, acetonedicarboxylic acid would react with two equivalents of malonic acid. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The Doebner modification specifically utilizes malonic acid in the presence of a base like pyridine, which also promotes decarboxylation. youtube.comacs.org

The proposed reaction would proceed in a stepwise manner. The first Knoevenagel-Doebner condensation would occur between one of the carboxylic acid groups of acetonedicarboxylic acid (acting as the active methylene compound after enolization and decarboxylation of one carboxyl group) and one equivalent of malonic acid. This would be followed by a second condensation at the other α-position. However, a more direct approach would be the condensation of a suitable dialdehyde precursor with malonic acid.

A conceptually more straightforward, though potentially challenging, synthetic strategy would be the symmetrical condensation of a C3 dialdehyde equivalent with two molecules of a C2 component bearing a carboxylic acid functionality.

A hypothetical multi-step synthesis beginning from a common starting material like citric acid could also be envisioned. The conversion of citric acid to acetonedicarboxylic acid is a known process. orgsyn.org From acetonedicarboxylic acid, a subsequent reaction, such as a double Horner-Wadsworth-Emmons reaction with a phosphonate reagent bearing a carboxylate group, could potentially construct the desired carbon skeleton and functionality.

| Step | Reaction Type | Proposed Reactants | Key Reagents and Conditions | Intermediate/Product |

| 1 | Knoevenagel-Doebner Condensation (x2) | Acetonedicarboxylic acid, Malonic acid | Pyridine, Piperidine (catalyst), Heat | This compound |

| 2 | Oxidation of a suitable precursor | A corresponding diol or dialdehyde | Oxidizing agents (e.g., KMnO4, PCC) | This compound |

Derivatization Strategies and Analogs

The presence of multiple functional groups—a ketone and two carboxylic acids—in this compound allows for a wide range of chemical modifications to produce various derivatives and analogs for research purposes.

The carboxylic acid moieties of this compound can be readily converted to esters. The corresponding dimethyl ester, dimethyl 4-oxohepta-2,5-dienedioate, is a key derivative for enhancing solubility in organic solvents and for use in further chemical transformations.

A standard method for the synthesis of the dimethyl ester is the Fischer esterification. masterorganicchemistry.com This involves reacting the diacid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

An alternative and often milder method involves the use of diazomethane. However, due to the hazardous nature of diazomethane, other reagents are often preferred. More contemporary and greener methods could employ dimethyl carbonate in the presence of a suitable catalyst, a method that has been successfully used for the synthesis of other dicarboxylic acid dimethyl esters like 2,5-furandicarboxylic acid dimethyl ester.

The characterization of the resulting dimethyl ester would be carried out using standard spectroscopic techniques. 1H NMR spectroscopy would confirm the presence of the methyl ester groups (typically a singlet around 3.7-3.8 ppm) and the vinylic protons. 13C NMR would show the characteristic signals for the ester carbonyls, the ketone carbonyl, and the olefinic carbons. Infrared (IR) spectroscopy would reveal the presence of the ester C=O stretch (around 1720-1740 cm-1) and the C=C stretch.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Methanol, Sulfuric Acid (catalyst) | Reflux | Cost-effective, scalable |

| Reaction with Diazomethane | Diazomethane | Ethereal solution, 0 °C to room temp. | High yield, mild conditions |

| Dimethyl Carbonate Method | Dimethyl Carbonate, Catalyst (e.g., Amberlyst-36) | Elevated temperature and pressure | "Green" reagent, good yield |

The rich functionality of this compound provides several avenues for the synthesis of chemically modified analogs. These analogs can be used to probe structure-activity relationships in various chemical and biological systems.

Modification of the α,β-Unsaturated System: The conjugated double bonds are susceptible to nucleophilic attack via a Michael (conjugate) addition. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction allows for the introduction of a wide variety of substituents at the β-positions (C-3 and C-5). Nucleophiles such as amines, thiols, and stabilized carbanions can be added to the double bonds, leading to a diverse library of analogs. For instance, the reaction with a primary amine would yield a β-amino derivative.

Modification of the Ketone Group: The central ketone functionality can be a target for various chemical transformations. Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride would yield 4-hydroxyhepta-2,5-dienedioic acid. The ketone can also undergo reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce alkyl or aryl groups at the C-4 position, forming a tertiary alcohol. Furthermore, the ketone could be converted to other functional groups, such as an oxime or a hydrazone, by reacting with hydroxylamine or hydrazine, respectively.

| Modification Site | Reaction Type | Reagents | Potential Analog Structure |

| C-3 and C-5 (α,β-unsaturated system) | Michael Addition | Amines, Thiols, Enolates | β-substituted dicarboxylic acids |

| C-4 (Ketone) | Reduction | Sodium Borohydride (NaBH4) | 4-hydroxy-hepta-2,5-dienedioic acid |

| C-4 (Ketone) | Grignard Reaction | Alkyl/Aryl Magnesium Halide | 4-alkyl/aryl-4-hydroxy-hepta-2,5-dienedioic acid |

| C-4 (Ketone) | Wittig Reaction | Phosphonium ylide | 4-alkylidene-hepta-2,5-dienedioic acid |

These derivatization strategies highlight the versatility of this compound as a scaffold for the development of new molecules with potentially interesting properties for various research applications.

Biotechnological and Environmental Applications Research

Bioremediation Strategies Utilizing Degradation Pathways

Microorganisms have evolved sophisticated enzymatic machinery to break down complex organic molecules, often converging on central intermediates like 4-oxohepta-2,5-dienedioic acid. The study of these degradation pathways is crucial for developing effective bioremediation strategies for environmental pollutants.

Role in the Biodegradation of Organic Pollutants (e.g., Naphthalene (B1677914), Toluene)

This compound and its analogs are key intermediates in the aerobic microbial degradation of various aromatic compounds. These pathways are vital for the natural attenuation of pollutants in the environment and form the basis for engineered bioremediation approaches.

Naphthalene Degradation: In the degradation of naphthalene by some bacteria, the pathway can proceed through salicylate (B1505791). nih.govelifesciences.org Certain bacteria, such as Pseudaminobacter salicylatoxidans, can directly cleave the aromatic ring of salicylate via a salicylate 1,2-dioxygenase to form 2-oxohepta-3,5-dienedioic acid. dntb.gov.uanih.gov This reaction is a critical step in mineralizing the potent pollutant naphthalene into less harmful compounds. elifesciences.org

Toluene Degradation: The biodegradation of toluene, a common industrial solvent and environmental pollutant, can proceed through several aerobic pathways. ethz.ch Some of these pathways converge on catechol or substituted catechols. nih.gov While the formation of 2-hydroxy-6-oxohepta-2,4-dienoate from 3-methylcatechol (B131232) is a documented step, related intermediates derived from the cleavage of other catechols are also central to the complete degradation of toluene. nih.gov

Degradation of Other Aromatics: The involvement of similar oxo-dienedioic acids is also seen in the breakdown of other complex aromatic compounds. For instance, in the degradation of 5-nitroanthranilic acid by Bradyrhizobium sp., the intermediate 5-nitrosalicylate is cleaved to produce 4-nitro-6-oxohepta-2,4-dienedioic acid. nih.gov Similarly, the degradation of 7-hydroxycoumarin in Pseudomonas mandelii proceeds via the formation of (2E,4E)-2,4-dihydroxy-6-oxonona-2,4-dienedioic acid. nih.gov

Isolation and Characterization of Microorganisms for Degradation

The successful implementation of bioremediation relies on identifying and understanding the microorganisms capable of degrading target pollutants.

Isolation Techniques: Microorganisms with the ability to degrade specific pollutants are often isolated from contaminated environments, such as industrial sites or soils with a history of pollution. Enrichment cultivation is a common technique where a minimal medium containing the target pollutant as the sole carbon and energy source is used to selectively grow the desired microorganisms.

Characterization of Degradative Strains: Once isolated, these strains are characterized based on their genetic and metabolic capabilities. For example, Gordonia polyisoprenivorans strain 135 has been identified for its ability to utilize a wide range of aromatic compounds, including naphthalene. nih.gov Similarly, Pseudaminobacter salicylatoxidans strain BN12 was isolated and found to possess a salicylate 1,2-dioxygenase that produces 2-oxohepta-3,5-dienedioic acid. dntb.gov.ua The characterization of such strains provides a valuable resource of robust organisms for bioremediation applications.

Table 1: Examples of Microorganisms Involved in the Degradation of Aromatic Compounds via Oxo-dienedioic Acid Intermediates

| Microorganism | Pollutant Degraded | Key Intermediate | Relevant Enzyme |

|---|---|---|---|

| Pseudaminobacter salicylatoxidans | Salicylate (from Naphthalene) | 2-oxohepta-3,5-dienedioic acid | Salicylate 1,2-dioxygenase |

| Bradyrhizobium sp. JS329 | 5-Nitroanthranilic acid | 4-nitro-6-oxohepta-2,4-dienedioic acid | 5-Nitrosalicylate 1,2-dioxygenase |

| Pseudomonas mandelii 7HK4 | 7-Hydroxycoumarin | (2E,4E)-2,4-dihydroxy-6-oxonona-2,4-dienedioic acid | 3-(2,3,5-trihydroxyphenyl)-propionic acid 1,2-dioxygenase |

| Sphingomonas macrogoltabidus TFA | Tetralin | Ring fission intermediate hydrolyzed by ThnD | ThnD hydrolase |

Engineering Microbial Strains for Enhanced Biotransformation

While naturally occurring microorganisms are effective, their efficiency can be significantly improved through metabolic engineering. This involves modifying the genetic makeup of strains to enhance specific metabolic pathways. nih.gov

Gene and Promoter Engineering: The production of key enzymes in a degradation pathway can be increased by engineering their corresponding genes and promoters. For instance, in Pseudomonas aeruginosa, engineering the promoters of the phenazine (B1670421) biosynthetic gene clusters led to a significant increase in the production of phenazine-1-carboxylic acid. nih.gov Similar strategies could be applied to upregulate the expression of dioxygenases and hydrolases involved in the this compound pathway.

Blocking Competing Pathways: The metabolic flux towards a desired degradation pathway can be enhanced by blocking or downregulating competing metabolic routes. This ensures that cellular resources are channeled towards the breakdown of the target pollutant. nih.gov

Expanding Substrate Range: Protein engineering techniques can be used to modify the active sites of enzymes to broaden their substrate specificity. This could lead to the development of microbial strains capable of degrading a wider range of pollutants. nih.gov

Potential in Biocatalysis and Green Chemistry

The enzymes and metabolic pathways involved in the metabolism of this compound also hold significant promise for applications in biocatalysis and green chemistry, offering environmentally friendly alternatives to traditional chemical synthesis.

Utilizing Enzymes for Novel Molecule Production

The enzymes from these degradation pathways, particularly dioxygenases and hydrolases, are powerful biocatalysts that can be harnessed for the synthesis of valuable chemicals.

Dioxygenases in Synthesis: Ring-cleaving dioxygenases, such as salicylate 1,2-dioxygenase, catalyze unique reactions that are difficult to achieve through conventional chemistry. nih.govasm.org These enzymes can be used to produce chiral synthons and other specialty chemicals from readily available aromatic precursors. The gentisate 1,2-dioxygenase from Pseudaminobacter salicylatoxidans, for example, exhibits a broad substrate range, allowing it to oxidize various substituted salicylates, highlighting its potential for diverse synthetic applications. dntb.gov.ua

Hydrolases for C-C Bond Cleavage: Hydrolases involved in these pathways, such as the ThnD enzyme from Sphingomonas macrogoltabidus, are responsible for cleaving C-C bonds in ring fission products. asm.org This enzymatic activity can be exploited for the production of dicarboxylic acids and other linear molecules from cyclic precursors.

Development of Engineered Metabolic Pathways for Industrial Applications

By combining genes from different organisms and fine-tuning their expression, it is possible to construct novel metabolic pathways in microbial hosts for the production of a wide range of organic acids and other industrial chemicals. bohrium.combohrium.com

Platform Chemical Production: The intermediates of degradation pathways, including this compound, can serve as platform chemicals that can be further converted into various value-added products. frontiersin.org Metabolic engineering can be used to create microbial cell factories that accumulate these intermediates in high concentrations.

Sustainable Production of Organic Acids: There is a growing demand for the sustainable production of organic acids, which have wide applications in the food, pharmaceutical, and chemical industries. bohrium.com Engineered microbial systems that utilize pathways involving this compound could provide a renewable route to produce dicarboxylic acids and other useful compounds from biomass-derived aromatic feedstocks.

Analytical Techniques in Research on 4 Oxohepta 2,5 Dienedioic Acid

Spectroscopic Methods for Characterization and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 4-oxohepta-2,5-dienedioic acid, enabling researchers to monitor its formation and elucidate its chemical structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring enzymatic reactions that produce this compound. The conjugated double bond system and the carbonyl group in the molecule result in a characteristic absorption of UV light, allowing for real-time tracking of its formation.

In cell extracts from Pseudaminobacter salicylatoxidans strain BN12, the enzymatic conversion of salicylate (B1505791) to a new metabolite was observed through an oxygen-dependent but NAD(P)H-independent reaction. researchgate.net This product was identified as this compound, which exhibits a distinct absorbance maximum at 283 nm. researchgate.netoup.com This characteristic peak allows for the direct monitoring of the activity of salicylate 1,2-dioxygenase, the enzyme responsible for this conversion. oup.com

Further studies have utilized this spectroscopic property to investigate the substrate specificity of related enzymes. For instance, when the purified salicylate 1,2-dioxygenase was incubated with 5-fluorosalicylate, the reaction yielded a product with a different absorption maximum at 292 nm, indicating the formation of a structurally related but distinct compound, 2-oxo-4-fluorohepta-3,5-dienedioic acid. oup.com

| Compound | Precursor | Enzyme/System | λmax (nm) | Source(s) |

| This compound | Salicylate | P. salicylatoxidans cell extract | 283 | researchgate.net |

| This compound | Salicylate | Salicylate 1,2-dioxygenase | 283 | oup.com |

| 2-Oxo-4-fluorohepta-3,5-dienedioic acid | 5-Fluorosalicylate | Salicylate 1,2-dioxygenase | 292 | oup.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of its hydrogen atoms.

The initial identification of the enzymatic product from salicylate degradation by P. salicylatoxidans was confirmed using ¹H and ¹³C NMR, which unambiguously established its structure as this compound. researchgate.net In other studies, ¹H-NMR has been employed to monitor the conversion of related compounds, such as diethyl (E,E)-4-oxohepta-2,5-dienedioate, during chemical synthesis. worktribe.com Furthermore, in studies involving halogenated precursors like 5-fluorosalicylate, specialized NMR techniques such as fluorine-19 (¹⁹F) NMR have been used alongside ¹H-NMR to identify the final degradation products, which were determined to be stereoisomers of 2-oxo-3-(5-oxofuran-2-ylidine)propanoic acid. oup.com

| Technique | Application | Compound Studied | Source(s) |

| ¹H and ¹³C NMR | Structural Identification | This compound | researchgate.net |

| ¹H-NMR | Reaction Monitoring | Diethyl (E,E)-4-oxohepta-2,5-dienedioate | worktribe.com |

| ¹H-NMR and ¹⁹F-NMR | Product Identification | Products of 5-fluorosalicylate degradation | oup.com |

Chromatographic Techniques for Separation and Identification

Chromatography is vital for separating this compound from complex mixtures, such as cell extracts or environmental samples, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound and other organic acids from biological samples. nih.gov Its high resolution and sensitivity make it ideal for metabolic studies.

A common approach involves reversed-phase HPLC using C18 columns. mjcce.org.mklcms.cz For instance, the analysis of products from the enzymatic conversion of 5-fluorosalicylate was performed using ion-pair chromatography on a Pro C18 AQ column. oup.com The separation was achieved with a gradient elution system of water and methanol (B129727), modified with tributylamine (B1682462) and acetic acid to improve the retention and peak shape of the acidic analytes. oup.com Detection is typically accomplished with a diode array detector (DAD), which allows for monitoring at multiple wavelengths simultaneously, such as 210, 280, 295, and 305 nm, to capture the unique spectral features of the different compounds in the mixture. oup.com

| Parameter | Method Details | Source(s) |

| Column | Pro C18 AQ (5 µm particles, 12.5 cm x 4 mm) | oup.com |

| Mobile Phase | Eluent A: H₂O/MeOH (80:20 v/v) with 1 mM tributylamine and 1 mM acetic acid Eluent B: H₂O/MeOH (5:95 v/v) with 1 mM tributylamine and 1 mM acetic acid | oup.com |

| Gradient | Linear gradient from 10% B to 90% B over 11 minutes | oup.com |

| Flow Rate | 1 ml/min | oup.com |

| Detection | Diode Array Detector (DAD) at 210, 280, 295, and 305 nm | oup.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing the volatile derivatives of degradation products. While this compound itself is not sufficiently volatile for direct GC analysis, it can be chemically derivatized, typically through methylation, to make it amenable to this technique.

GC-MS is frequently employed in broader degradation studies of aromatic compounds that lead to intermediates like this compound. For example, in the study of tetralin biodegradation, GC-MS was used to analyze the methylated products of pathway intermediates. nih.gov The separation was performed on a DB-5 MS fused silica (B1680970) column, which is a common, non-polar column suitable for a wide range of organic molecules. A temperature program, starting at 150°C and ramping up to 240°C, was used to elute the compounds based on their boiling points. nih.gov This approach allows for the separation and subsequent identification of various metabolites involved in the degradation pathway. nih.gov

| Parameter | Method Details for Analysis of Related Degradation Products | Source(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Derivatization | Methylation of acidic intermediates | nih.gov |

| Column | DB-5 MS fused silica column (30 m x 0.25 mm, 0.25-µm film) | nih.gov |

| Carrier Gas | Helium at 1 ml/min | nih.gov |

| Temperature Program | 150°C (5 min hold), then ramp at 4°C/min to 240°C (15 min hold) | nih.gov |

| Detector | Mass Selective Detector (Electron Ionization mode) | nih.gov |

Mass Spectrometry for Molecular Identification and Pathway Elucidation

Mass Spectrometry (MS) is a critical tool for the unequivocal identification of this compound and for piecing together the metabolic pathways it is part of. It provides precise molecular weight information and fragmentation data that serves as a molecular fingerprint.

MS is often used in conjunction with chromatographic separation techniques like HPLC (LC-MS) or GC (GC-MS). The initial identification of this compound as the product of salicylate cleavage was achieved by isolating the compound via HPLC and then analyzing it by mass spectrometry. researchgate.net In studies of substituted salicylates, LC-MS has been instrumental in tentatively identifying the various reaction products. nih.gov In degradation studies of more complex molecules like tetralin, GC-MS analysis of derivatized intermediates revealed characteristic fragmentation patterns. For example, the dimethyl ester of a dienedioic acid intermediate showed sequential neutral losses of methanol (CH₃OH) and other fragments, providing strong evidence for the proposed structure. nih.gov This detailed structural information is vital for confirming the steps in a proposed degradation pathway. researchgate.netnih.gov

| Technique | Application | Key Finding | Source(s) |

| MS (following HPLC) | Molecular Identification | Confirmed the identity of this compound from salicylate degradation. | researchgate.net |

| HPLC-MS | Product Identification | Tentatively identified products from the oxidation of various substituted salicylates. | nih.gov |

| GC-MS | Structural Elucidation | Identified methylated degradation intermediates by their molecular ions and characteristic fragmentation patterns (e.g., neutral loss of CH₃OH). | nih.gov |

Q & A

Basic: How is 4-oxohepta-2,5-dienedioic acid synthesized and characterized in laboratory settings?

Methodological Answer:

The compound is synthesized via bio-mimetic oxidative cleavage of gentisic acid using an iron(II)-phenanthroline catalyst. A typical protocol involves reacting gentisic acid with tris(phenanthroline)-iron(II) nitrate in acetonitrile under aerobic conditions. The reaction proceeds at a pseudo-first-order rate constant , confirmed by UV-Vis kinetics . Post-reaction, the product is extracted with diethyl ether, dried over anhydrous Na₂SO₄, and purified via solvent removal. Characterization relies on 1H NMR (500 MHz, CDCl₃), with diagnostic olefinic proton signals at δ = 6.37–6.65 ppm and a carbonyl proton at δ = 10.81 ppm .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar dienolic acids?

Methodological Answer:

- 1H NMR Spectroscopy : Identifies olefinic proton splitting patterns (e.g., doublets and double-doublets) and hydroxyl/carbonyl proton shifts.

- HPLC : Separates dienolic acid derivatives using a C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% TFA) to resolve retention time differences .

- Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 170.1 (C₇H₆O₅⁻) and fragments indicative of α,β-unsaturated ketone cleavage .

Advanced: What mechanistic insights explain the catalytic role of iron(II)-phenanthroline complexes in the oxidative cleavage of gentisate to this compound?

Methodological Answer:

The iron(II) catalyst binds to gentisate via its catechol moiety, facilitating electron transfer to molecular oxygen. This generates a reactive iron-oxo intermediate that cleaves the aromatic ring via extradiol dioxygenase-like activity , producing the dienolic acid. Key evidence includes:

- Kinetic Isotope Effects (KIE) : Substituting confirms both oxygen atoms incorporate into the product .

- EPR Spectroscopy : Detects paramagnetic Fe(III)-oxo species during catalysis .

- Computational Modeling : DFT studies reveal transition states favoring 1,2-dioxygenation over alternative pathways .

Advanced: How can researchers resolve contradictions in reported catalytic rates (kobsk_{\text{obs}}kobs) for gentisate cleavage across different studies?

Methodological Answer:

Contradictions often arise from variations in:

- Solvent Polarity : Acetonitrile (low polarity) vs. aqueous buffers (high polarity) alter substrate-catalyst interactions.

- Co-Substrate Effects : Triethylamine enhances reaction rates by stabilizing intermediates, but its concentration must be optimized to avoid side reactions .

- Oxygen Partial Pressure : Controlled via inert gas purging or O₂ bubbling to standardize availability .

Resolution Strategy : Use a standardized protocol (e.g., 25°C, 1 atm O₂, 0.1 M Et₃N in acetonitrile) and validate kinetics via Arrhenius plots to isolate temperature-dependent effects .

Advanced: What role does this compound play in aromatic metabolic pathways, and how can its production be optimized in engineered microbial systems?

Methodological Answer:

In Pseudaminobacter salicylatoxidans, the compound is a terminal metabolite of salicylate degradation via salicylate 1,2-dioxygenase (Sdo) . Optimization strategies include:

- Enzyme Engineering : Mutate Sdo’s substrate-binding pocket (e.g., residue Tyr257) to enhance specificity for salicylate over gentisate .

- Pathway Modularity : Couple Sdo with upstream enzymes (e.g., NahG salicylate hydroxylase) in Aspergillus niger to channel carbon flux from lignin-derived aromatics .

- Fed-Batch Fermentation : Maintain dissolved O₂ > 20% saturation to prevent rate-limiting oxygen depletion during scale-up .

Advanced: How should researchers address discrepancies in NMR data interpretation for dienolic acid derivatives?

Methodological Answer:

Discrepancies often stem from:

- Tautomerization : The compound may exist as keto-enol tautomers, causing signal splitting. Use deuterated DMSO to stabilize the dominant tautomer .

- Impurity Artifacts : Residual solvents (e.g., diethyl ether) or unreacted gentisate can overlap signals. Validate purity via 2D NMR (COSY, HSQC) and spiking experiments .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve broadened peaks caused by conformational exchange .

Advanced: What statistical methods are appropriate for analyzing catalytic efficiency data in gentisate cleavage studies?

Methodological Answer:

- Nonlinear Regression : Fit time-course data to a Michaelis-Menten model using software like GraphPad Prism to derive and .

- Error Propagation : Calculate uncertainties in via Monte Carlo simulations to account for instrument noise .

- ANOVA : Compare catalytic efficiencies across mutant enzyme variants, with post-hoc Tukey tests to identify significant differences () .

Advanced: How does the crystal structure of salicylate 1,2-dioxygenase inform the design of biomimetic catalysts for this compound synthesis?

Methodological Answer:

The enzyme’s active site features a non-heme Fe(II) center coordinated by two histidines and one glutamate. Biomimetic catalysts replicate this geometry using phenanthroline ligands to enforce a pseudo-octahedral Fe(II) environment. Key design principles:

- Ligand Rigidity : Phenanthroline’s planar structure prevents undesired ligand substitution during catalysis .

- Redox Buffering : Add ascorbate to maintain Fe(II) in its active state, preventing oxidation to inactive Fe(III) .

- Substrate Preorganization : Use hydrophobic cavities in metal-organic frameworks (MOFs) to align gentisate for regioselective cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。